molecular formula C11H12N6O4 B447408 2-METHYL-N'~3~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-3-FUROHYDRAZIDE

2-METHYL-N'~3~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-3-FUROHYDRAZIDE

Cat. No.: B447408
M. Wt: 292.25g/mol
InChI Key: STVUGTLHAPYSKY-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide is a complex organic compound that features a triazole ring, a nitro group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 2-methyl-3-furohydrazide under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide
  • N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)isonicotinohydrazide

Uniqueness

N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furohydrazide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C11H12N6O4

Molecular Weight

292.25g/mol

IUPAC Name

2-methyl-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]furan-3-carboxamide

InChI

InChI=1S/C11H12N6O4/c1-7(5-16-6-12-11(15-16)17(19)20)13-14-10(18)9-3-4-21-8(9)2/h3-4,6H,5H2,1-2H3,(H,14,18)/b13-7+

InChI Key

STVUGTLHAPYSKY-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CN2C=NC(=N2)[N+](=O)[O-]

SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.